(7-Amino-4-methyl-1H-indol-2-yl)methanol
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Overview
Description
(7-Amino-4-methyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various applications in medicine, biology, and industry .
Preparation Methods
The synthesis of (7-Amino-4-methyl-1H-indol-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to produce 7-bromo-4-(methoxymethyl)-2-methylindole, which is then reduced with tributyltin hydride (Bu3SnH) to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
(7-Amino-4-methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-Amino-4-methyl-1H-indol-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (7-Amino-4-methyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
(7-Amino-4-methyl-1H-indol-2-yl)methanol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-carbinol: Known for its anticancer properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
(7-amino-4-methyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C10H12N2O/c1-6-2-3-9(11)10-8(6)4-7(5-13)12-10/h2-4,12-13H,5,11H2,1H3 |
InChI Key |
NSCGLMOPEBATPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)N)CO |
Origin of Product |
United States |
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